Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide

Description

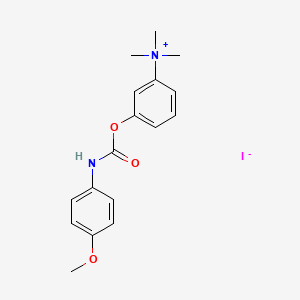

This compound is a carbamic acid ester derivative featuring a p-methoxyphenyl group attached to the carbamate nitrogen and an m-(trimethylammonio)phenyl ester moiety, with an iodide counterion. Its structure combines a carbamate group (critical for enzyme inhibition) and a quaternary ammonium group (enhancing water solubility and bioactivity). Such compounds are known for their acetylcholinesterase (AChE) inhibitory activity, mimicking physostigmine, a classic cholinesterase inhibitor .

Properties

CAS No. |

64049-76-9 |

|---|---|

Molecular Formula |

C17H21IN2O3 |

Molecular Weight |

428.26 g/mol |

IUPAC Name |

[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C17H20N2O3.HI/c1-19(2,3)14-6-5-7-16(12-14)22-17(20)18-13-8-10-15(21-4)11-9-13;/h5-12H,1-4H3;1H |

InChI Key |

FSPCTJBAEALZSF-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide typically involves the reaction of p-methoxyphenyl isocyanate with m-(trimethylammonio)phenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage. The iodide ion is introduced through a subsequent reaction with an iodinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidizing Agents: DDQ, PIFA (phenyliodine(III) bis(trifluoroacetate))

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Nucleophiles such as thiols, amines, and halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide is utilized in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide involves its interaction with molecular targets through its ester and ammonio groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The iodide ion may also play a role in facilitating these interactions by stabilizing the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quaternary Ammonium Groups

a) Benzyl Carbamic Acid-3-(Trimethylammonio)Phenyl Ester, Methylsulfate

- Structure : Benzyl carbamate linked to a trimethylammonium phenyl group (methylsulfate counterion).

- Activity: Exhibits potent toxicity (LD₅₀: 33 mg/kg orally in mice) and cholinesterase inhibition. Emits toxic SOₓ, NH₃, and NOₓ upon decomposition .

- Key Difference : The methylsulfate counterion and benzyl group alter solubility and toxicity compared to the target compound’s iodide and p-methoxyphenyl groups.

b) Methylcarbamic Acid-3-(Trimethylammonio)Phenyl Ester, Iodide

- Structure : Methylcarbamate linked to a trimethylammonium phenyl group (iodide counterion).

- Activity : Subcutaneous LD₅₀ in mice: 10 mg/kg; causes coma and respiratory stimulation .

c) Carbamic Acid, Dimethyl-, m-(Diethylmethylammonio)Phenyl Ester, Chloride

Pharmacological and Toxicological Data (Table)

*Data for the target compound inferred from structural analogues in .

Physicochemical Properties

- Thermodynamics: Related compounds like Carbamic Acid, (3-Methylphenyl)-, 3-[(Methoxycarbonyl)Amino]Phenyl Ester have ΔfusH = 39.62 kJ/mol . The target compound’s p-methoxy group likely increases melting point due to enhanced crystallinity.

- Collision Cross-Section (CCS) : Analogues with similar molecular weights (e.g., CID 45992, C₁₃H₂₁N₂O₂⁺) show CCS values of 153–166 Ų, suggesting moderate membrane permeability .

Mechanism of Action and Selectivity

- AChE Inhibition : The carbamate group covalently binds to AChE’s catalytic serine, while the quaternary ammonium interacts with the enzyme’s anionic site.

- Selectivity : The p-methoxy group may enhance binding to peripheral anionic sites, increasing potency over analogues with alkyl substituents (e.g., methyl or ethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.